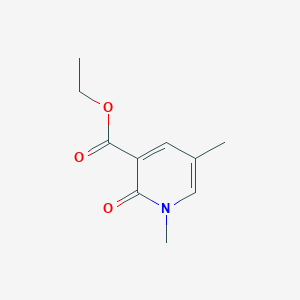
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. One-pot condensations of formaldehyde with CH acids and enamines have also been reported to afford derivatives of 2-oxo-1,2-dihydropyridine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar condensation techniques. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pH levels .
化学反応の分析
Types of Reactions
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include functionalized pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
科学的研究の応用
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analogs with therapeutic properties.
Industry: Used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the derivatives formed .
類似化合物との比較
Similar Compounds
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Used for the synthesis of analogs with antitumor and bactericidal properties.
2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: Useful as drug precursors or perspective ligands.
Uniqueness
Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
ethyl 1,5-dimethyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)6-11(3)9(8)12/h5-6H,4H2,1-3H3 |
InChIキー |
NXNDSINIJZVTCV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN(C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)

![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)

![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
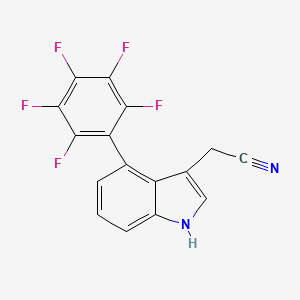
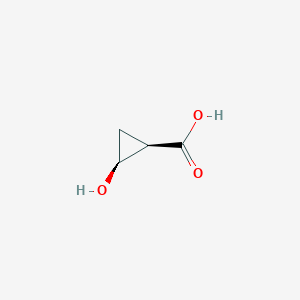
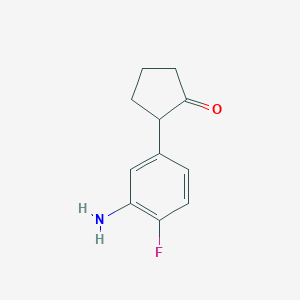
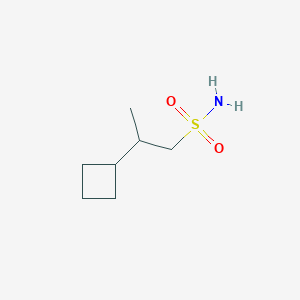
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
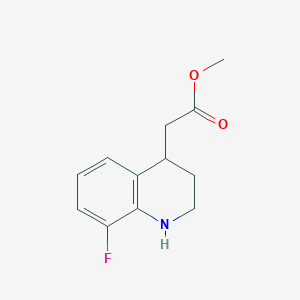
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
